molecular formula C16H24N4OS B2546322 N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide CAS No. 1436191-09-1

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide

Cat. No.: B2546322
CAS No.: 1436191-09-1
M. Wt: 320.46
InChI Key: OOCSUDSFZRQOKI-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide is a complex organic compound that features a cyanocyclohexyl group, a thiazole ring, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the cyanocyclohexyl group: This can be achieved by the cyanation of cyclohexyl derivatives.

    Thiazole ring synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling reactions: The final step would involve coupling the cyanocyclohexyl group with the thiazole derivative and the acetamide moiety under appropriate conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the butyl side chain.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)ethylamino]acetamide
  • N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)propylamino]acetamide

Uniqueness

N-(1-Cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)butan-2-ylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-3-15(2,14-18-9-10-22-14)19-11-13(21)20-16(12-17)7-5-4-6-8-16/h9-10,19H,3-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCSUDSFZRQOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=NC=CS1)NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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